molecular formula C26H44O4 B12416715 Obeticholic Acid-d5

Obeticholic Acid-d5

Cat. No.: B12416715
M. Wt: 425.7 g/mol
InChI Key: ZXERDUOLZKYMJM-QFCIBDECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Obeticholic Acid-d5 is a deuterated form of Obeticholic Acid, which is a semi-synthetic bile acid analogue. It is primarily used in the treatment of primary biliary cholangitis, a chronic liver disease. The compound is a potent agonist of the farnesoid X receptor, which plays a crucial role in bile acid homeostasis and various metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Obeticholic Acid-d5 involves several steps, starting from chenodeoxycholic acidThis can be achieved through direct alkylation at the C-6 position of a bile acid derivative . Another method involves a four-step process that includes hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving recrystallization and purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Obeticholic Acid-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Used to convert ketones or aldehydes to alcohols.

    Substitution: Commonly involves replacing a hydrogen atom with a different functional group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research or therapeutic applications.

Scientific Research Applications

Obeticholic Acid-d5 has a wide range of applications in scientific research:

Mechanism of Action

Obeticholic Acid-d5 exerts its effects by activating the farnesoid X receptor. This activation leads to the regulation of bile acid synthesis, inflammation, and fibrosis. The molecular targets include various genes involved in bile acid homeostasis and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Obeticholic Acid-d5 is unique due to its high potency as a farnesoid X receptor agonist. This makes it more effective in regulating bile acid metabolism and treating liver diseases compared to its non-deuterated counterparts .

Properties

Molecular Formula

C26H44O4

Molecular Weight

425.7 g/mol

IUPAC Name

(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-6-(1,1,2,2,2-pentadeuterioethyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1/i1D3,5D2

InChI Key

ZXERDUOLZKYMJM-QFCIBDECSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.